molecular formula C18H17NO B7787651 3-Quinuclidinone, 2-(1-naphthylmethylene)- CAS No. 24123-91-9

3-Quinuclidinone, 2-(1-naphthylmethylene)-

Cat. No.: B7787651
CAS No.: 24123-91-9
M. Wt: 263.3 g/mol
InChI Key: AJHSKARRJJFMLZ-ATVHPVEESA-N
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Description

3-Quinuclidinone, 2-(1-naphthylmethylene)- is an organic compound with the molecular formula C18H17NO. It is a derivative of 3-Quinuclidinone, which is a bicyclic organic compound. This compound is known for its unique structure, which includes a quinuclidinone core attached to a naphthylmethylene group .

Preparation Methods

The synthesis of 3-Quinuclidinone, 2-(1-naphthylmethylene)- can be achieved through various synthetic routes. One common method involves the condensation of 3-Quinuclidinone with 1-naphthaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

3-Quinuclidinone, 2-(1-naphthylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of naphthyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the naphthyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted quinuclidinone derivatives .

Scientific Research Applications

3-Quinuclidinone, 2-(1-naphthylmethylene)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Quinuclidinone, 2-(1-naphthylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with cholinergic receptors and other neurotransmitter systems .

Comparison with Similar Compounds

3-Quinuclidinone, 2-(1-naphthylmethylene)- can be compared with other similar compounds such as:

The uniqueness of 3-Quinuclidinone, 2-(1-naphthylmethylene)- lies in its combined quinuclidinone and naphthylmethylene structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2Z)-2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHSKARRJJFMLZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-91-9
Record name 3-Quinuclidinone, 2-(1-naphthylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinone, 2-(1-naphthylmethylene)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42JSX6VUZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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